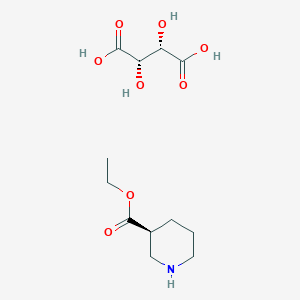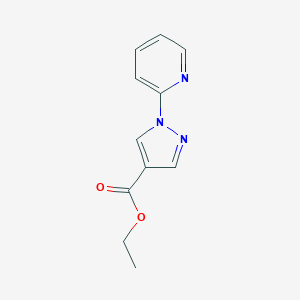
Diphosphorus
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphorus (P₂) is a diatomic molecule consisting of two phosphorus atoms. It is the gaseous form of phosphorus that is thermodynamically stable at temperatures above 1200°C and up to 2000°C . This compound is highly reactive, with a bond-dissociation energy of 117 kcal/mol (490 kJ/mol), which is half that of dinitrogen (N₂) . This reactivity makes it an interesting subject of study in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphosphorus can be generated by heating white phosphorus to 1100 K . This process involves the thermal decomposition of white phosphorus, resulting in the formation of this compound gas.
Industrial Production Methods: While this compound itself is not typically produced on an industrial scale due to its high reactivity and instability, phosphorus compounds are industrially prepared by heating calcium phosphate with sand and coke. This process produces phosphorus gas, which can then be condensed into solid phosphorus or burned to form phosphorus pentoxide (P₄O₁₀) .
Analyse Des Réactions Chimiques
Types of Reactions: Diphosphorus undergoes various types of chemical reactions, including:
Oxidation: this compound can react with oxygen to form phosphorus oxides.
Reduction: It can be reduced in the presence of suitable reducing agents.
Substitution: this compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen and other reducing agents.
Reaction Conditions: High temperatures are typically required to maintain the stability of this compound during reactions.
Major Products:
Oxidation Products: Phosphorus oxides such as phosphorus trioxide (P₄O₆) and phosphorus pentoxide (P₄O₁₀).
Reduction Products: Various phosphorus hydrides and lower oxidation state phosphorus compounds.
Applications De Recherche Scientifique
Diphosphorus has several scientific research applications, including:
Chemistry: It is used in the study of phosphorus chemistry and the synthesis of phosphorus-containing compounds.
Biology: Research into the biological roles and interactions of phosphorus compounds.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which diphosphorus exerts its effects involves its high reactivity and ability to form multiple bonds with other elements. The molecular targets and pathways involved include:
Bond Formation: this compound can form bonds with various elements, leading to the formation of new compounds.
Reaction Pathways: The reactivity of this compound allows it to participate in a wide range of chemical reactions, influencing the pathways and products formed.
Comparaison Avec Des Composés Similaires
Dinitrogen (N₂): Both diphosphorus and dinitrogen are diatomic molecules, but this compound has a lower bond-dissociation energy and is more reactive.
Acetylene (C₂H₂): this compound is often compared to acetylene due to its triple-bonded structure and reactivity.
Uniqueness: this compound is unique due to its high reactivity and the ability to form multiple bonds with other elements. This makes it a valuable compound for studying phosphorus chemistry and developing new phosphorus-containing materials.
Propriétés
IUPAC Name |
phosphanylidynephosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P2/c1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBPTJZYDGNHLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027109 |
Source


|
| Record name | Phosphanylidynephosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.94752400 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12185-09-0 |
Source


|
| Record name | Diphosphorus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12185-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphanylidynephosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)








![2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
